molecular formula C7H6FNO2 B1581461 Methyl 2-fluoronicotinate CAS No. 446-26-4

Methyl 2-fluoronicotinate

Cat. No.: B1581461
CAS No.: 446-26-4
M. Wt: 155.13 g/mol
InChI Key: PJNHJXKXBSOLBH-UHFFFAOYSA-N
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Description

Methyl 2-fluoronicotinate is an organic compound with the chemical formula C7H6FNO2. It is a colorless to slightly yellow liquid at room temperature and has a similar odor to methyl nicotinate . This compound is primarily used in chemical research and synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoronicotinate can be synthesized through various methods. One common method involves the reaction of 2,3-dichloropyridine with cesium fluoride in dimethyl sulfoxide at 110°C for 20 hours . Another method involves the reaction of methyl nicotinate with a fluorinating agent under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-fluoronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

methyl 2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHJXKXBSOLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287570
Record name methyl 2-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-26-4
Record name 446-26-4
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Record name methyl 2-fluoronicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoronicotinate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2 M lithium diisopropyl amide (11.3 mL, 22.5 mmol) is slowly added over a solution of 2-fluoropyridine (2 g, 20.5 mmol) in tetrahydrofuran (90 mL) under nitrogen atmosphere at −78° C. After 4 h at that temperature methyl chloroformate (1.9 mL, 24.6 mmol) is added and the mixture is stirred for an additional hour at −78° C. and allowed to reach room temperature overnight. Reaction mixture is slowly poured over water and extracted in diethyl ether. Organic layer is washed with brine, dried over sodium sulfate and solvent is evaporated in vacuo. Residue is purified by normal phase Isco chromatography eluting with hexane/diethyl ether (9/1) to give 495.2 mg of the title compound. MS (m/z): 156 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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